METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a benzothiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling Reactions: The tetrazole and benzothiazole intermediates are then coupled using appropriate linkers and coupling agents to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring can mimic carboxylic acids, making it useful in drug design for enhancing bioavailability and metabolic stability.
Material Science: The benzothiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[(6-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The tetrazole ring can interact with enzymes that recognize carboxylic acids, while the benzothiazole ring can interact with proteins involved in electron transport.
Pathways Involved: The compound can modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzothiazole and benzoate ester groups.
2-Aminobenzothiazole: Contains the benzothiazole ring but lacks the tetrazole and benzoate ester groups.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the tetrazole and benzothiazole rings.
Uniqueness
Methyl 4-[({[6-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H21N7O4S3 |
---|---|
Molecular Weight |
591.7g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H21N7O4S3/c1-37-24(36)16-7-9-17(10-8-16)27-23(35)15-39-26-29-20-12-11-18(13-21(20)40-26)28-22(34)14-38-25-30-31-32-33(25)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,27,35)(H,28,34) |
InChI Key |
JARJDCAJXNMVEF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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